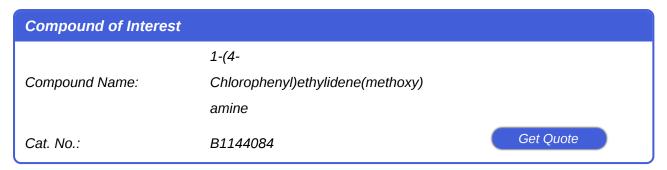




Synthesis of 1-(4-Chlorophenyl)ethylidene(methoxy)amine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

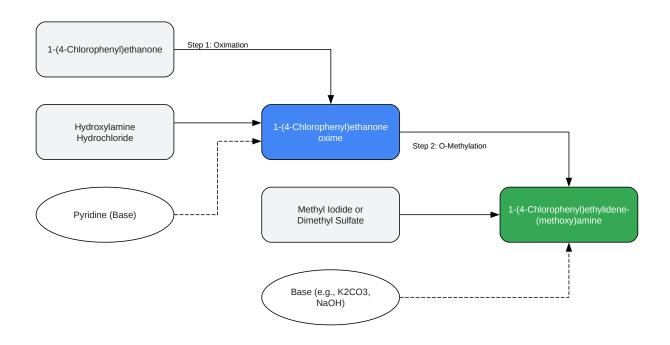
This in-depth technical guide details the synthesis pathway for 1-(4-

Chlorophenyl)ethylidene(methoxy)amine, a compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of an oxime intermediate from 4-chloroacetophenone, followed by O-methylation to yield the final product. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Synthesis Pathway Overview

The synthesis of **1-(4-Chlorophenyl)ethylidene(methoxy)amine** proceeds via a two-step reaction sequence. The first step involves the oximation of **1-(4-chlorophenyl)ethanone** with hydroxylamine hydrochloride to form **1-(4-chlorophenyl)ethanone** oxime. The subsequent step is the O-methylation of this oxime intermediate to yield the target compound, **1-(4-Chlorophenyl)ethylidene(methoxy)amine**.





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Figure 1: Synthesis pathway for 1-(4-Chlorophenyl)ethylidene(methoxy)amine.

Experimental Protocols

Step 1: Synthesis of 1-(4-Chlorophenyl)ethanone oxime

This procedure is adapted from a reliable method for the synthesis of the analogous bromocompound[1].

Reaction: 1-(4-chlorophenyl)ethanone + NH2OH·HCl → C8H8ClNO + H2O + HCl

Materials and Reagents:



Reagent	Molar Mass (g/mol)	Quantity	Moles
1-(4- Chlorophenyl)ethanon e	154.59	15.46 g	0.10
Hydroxylamine Hydrochloride	69.49	14.6 g	0.21
Pyridine	79.10	14.7 ml	0.18
Ethanol (95%)	-	150 ml	-
Water	-	As needed	-

Procedure:

- To a 500 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-chlorophenyl)ethanone (15.46 g, 0.10 mol), hydroxylamine hydrochloride (14.6 g, 0.21 mol), and ethanol (150 mL).
- Stir the mixture to form a suspension.
- Slowly add pyridine (14.7 mL, 0.18 mol) to the suspension.
- Heat the reaction mixture to reflux and maintain for 4 hours.
- After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
- To the residue, add 150 mL of water and stir for 1 hour to precipitate the product.
- Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to afford 1-(4-chlorophenyl)ethanone oxime as a white solid.

Quantitative Data:



Product	Yield (%)	Melting Point (°C)	Appearance
1-(4- Chlorophenyl)ethanon e oxime	~90-95	98-100	White Solid

Spectroscopic Data for 1-(4-Chlorophenyl)ethanone oxime:[2]

Туре	Data
IR (KBr, cm ⁻¹)	3285, 1601, 1495, 1385, 1095, 925, 827
¹H NMR (400 MHz, CDCl₃, δ ppm)	9.0 (br s, 1H, NOH), 7.55 (d, J= 8.8 Hz, 2H, Ar-H), 7.35 (d, J= 8.7 Hz, 2H, Ar-H), 2.30 (s, 3H, CH ₃)
¹³ C NMR (101 MHz, CDCl ₃ , δ ppm)	155.3, 135.4, 135.0, 128.8, 127.5, 12.3

Step 2: Synthesis of 1-(4-Chlorophenyl)ethylidene(methoxy)amine

This procedure is a composite based on general methods for the O-methylation of oximes.[3][4]

Reaction: C₈H₈ClNO + CH₃I → C₉H₁₀ClNO + HI

Materials and Reagents:



Reagent	Molar Mass (g/mol)	Quantity	Moles
1-(4- Chlorophenyl)ethanon e oxime	169.61	16.96 g	0.10
Methyl Iodide	141.94	7.5 mL	0.12
Anhydrous Potassium Carbonate	138.21	20.7 g	0.15
Acetone	-	200 ml	-
Water	-	As needed	-
Diethyl Ether	-	As needed	-

Procedure:

- In a 500 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-(4-chlorophenyl)ethanone oxime (16.96 g, 0.10 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in acetone (200 mL).
- Add methyl iodide (7.5 mL, 0.12 mol) to the suspension.
- Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **1-(4-Chlorophenyl)ethylidene(methoxy)amine**. Further purification can



be achieved by column chromatography on silica gel if necessary.

Quantitative Data (Estimated):

Product	Yield (%)	Appearance
1-(4- Chlorophenyl)ethylidene(meth oxy)amine	~65-75	Colorless to pale yellow oil or low melting solid

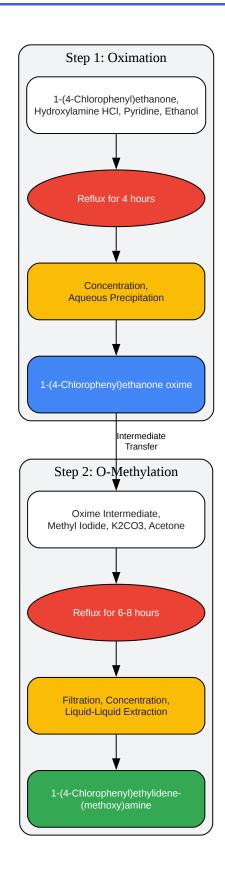
Spectroscopic Data for 1-(4-Chlorophenyl)ethylidene(methoxy)amine (Predicted):

Туре	Predicted Data
¹H NMR (CDCl₃, δ ppm)	Aromatic protons (multiplet, ~7.3-7.6 ppm, 4H), methoxy protons (singlet, ~3.9-4.1 ppm, 3H), methyl protons (singlet, ~2.2-2.4 ppm, 3H)
¹³ C NMR (CDCl ₃ , δ ppm)	C=N carbon (~155-160 ppm), aromatic carbons (~127-136 ppm), methoxy carbon (~61-63 ppm), methyl carbon (~12-15 ppm)
MS (EI, m/z)	M+ at 183.05

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.





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Figure 2: Experimental workflow for the two-step synthesis.



Conclusion

This guide provides a comprehensive overview of the synthesis of 1-(4-

Chlorophenyl)ethylidene(methoxy)amine. The two-step pathway, involving an initial oximation followed by O-methylation, is a reliable method for obtaining the target compound. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The provided spectroscopic data for the intermediate and predicted data for the final product will aid in the characterization and verification of the synthesized compounds.

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